molecular formula C6H6N4 B15072708 Imidazo[1,2-c]pyrimidin-5-amine

Imidazo[1,2-c]pyrimidin-5-amine

Cat. No.: B15072708
M. Wt: 134.14 g/mol
InChI Key: DQSRDCXTESGYKR-UHFFFAOYSA-N
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Description

Imidazo[1,2-c]pyrimidin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-c]pyrimidin-5-amine typically involves multi-step processes that include cyclization reactions. One common method involves the condensation of 2-aminopyrimidine with glyoxal in the presence of a base, followed by cyclization to form the imidazo[1,2-c]pyrimidine core. Another approach involves the use of 2-aminopyrimidine and α-haloketones under basic conditions to achieve the desired cyclization .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and scalability. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-c]pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives with sodium azide in DMF.

Major Products Formed:

Scientific Research Applications

Imidazo[1,2-c]pyrimidin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Imidazo[1,2-c]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biochemical pathways, making it a potential candidate for drug development . The compound’s ability to interact with nucleic acids and proteins further enhances its versatility in biological applications.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine
  • Imidazo[1,5-a]pyridine
  • Imidazo[4,5-b]pyridine

Comparison: Imidazo[1,2-c]pyrimidin-5-amine is unique due to its specific arrangement of nitrogen atoms within the fused ring system. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For example, while Imidazo[1,2-a]pyridine is known for its antiviral properties, this compound exhibits broader biological activity, including anticancer and antibacterial effects .

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

imidazo[1,2-c]pyrimidin-5-amine

InChI

InChI=1S/C6H6N4/c7-6-9-2-1-5-8-3-4-10(5)6/h1-4H,(H2,7,9)

InChI Key

DQSRDCXTESGYKR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N2C1=NC=C2)N

Origin of Product

United States

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